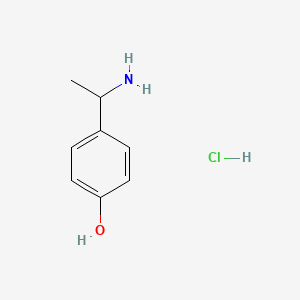

4-(1-Aminoethyl)phenol hydrochloride

Description

Significance as a Versatile Synthetic Intermediate

The utility of 4-(1-Aminoethyl)phenol (B140669) hydrochloride as a synthetic intermediate stems from the reactivity of its primary amine and the phenolic hydroxyl group. These functional groups allow for a wide range of chemical transformations, making it a foundational element in the synthesis of a variety of more complex molecules.

One of the most common applications of this compound is in reductive amination reactions . wikipedia.orgmasterorganicchemistry.comlibretexts.org This powerful carbon-nitrogen bond-forming reaction allows for the straightforward synthesis of secondary and tertiary amines by reacting the primary amine of 4-(1-aminoethyl)phenol with aldehydes or ketones in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com This methodology is widely employed in the preparation of libraries of substituted amines for drug discovery programs.

Furthermore, the primary amine can be transformed into a wide array of other functional groups. For instance, it can undergo acylation to form amides, sulfonylation to form sulfonamides, and can serve as a nucleophile in various coupling reactions. The phenolic hydroxyl group, on the other hand, can be alkylated to form ethers or acylated to form esters, further expanding the synthetic possibilities.

Research has demonstrated its use in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. The bifunctional nature of the molecule allows for its participation in cyclization reactions, leading to the formation of complex ring systems.

Importance as a Chiral Building Block in Complex Molecular Architectures

A key feature of 4-(1-Aminoethyl)phenol is the presence of a stereocenter at the benzylic carbon, meaning it exists as a pair of enantiomers: (R)-4-(1-Aminoethyl)phenol and (S)-4-(1-Aminoethyl)phenol. The hydrochloride salt is often supplied as a racemic mixture. However, the separated, enantiomerically pure forms are of paramount importance in the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical to the biological activity of a molecule. chemimpex.com

The demand for enantiopure compounds is particularly high in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. nih.gov The (R)- and (S)-enantiomers of 4-(1-aminoethyl)phenol serve as invaluable chiral building blocks for the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals. chemimpex.comhit2lead.comnih.gov

For example, the chiral amine moiety is a key component in the synthesis of certain selective serotonin (B10506) reuptake inhibitors (SSRIs) and other therapeutic agents targeting neurological disorders. chemimpex.com By using a specific enantiomer of the starting material, chemists can ensure the final product has the desired stereochemistry for optimal interaction with its biological target.

The process of separating the racemic mixture into its constituent enantiomers, known as chiral resolution, is a critical step in harnessing the full potential of this chiral building block. This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent. nih.gov

The application of enantiopure 4-(1-aminoethyl)phenol extends to the synthesis of adrenergic receptor agonists. The stereochemistry of the aminoethyl side chain is crucial for the interaction with and activation of these receptors. For instance, derivatives of 4-(2-amino-1-hydroxyethyl)phenol are known to act as agonists of the β2 adrenergic receptor. google.comgoogle.com The precise orientation of the functional groups, dictated by the chiral center, governs the binding affinity and efficacy of these compounds.

Below is a table summarizing the properties of the individual enantiomers:

| Enantiomer | CAS Number | Key Applications |

| (R)-4-(1-Aminoethyl)phenol | 221670-72-0 chemicalbook.com | Intermediate in the synthesis of SSRIs and other neuropharmacological agents. chemimpex.com |

| (S)-4-(1-Aminoethyl)phenol | 221670-72-0 | Utilized in the design of selective inhibitors and as a precursor for complex organic compounds. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(1-aminoethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6(9)7-2-4-8(10)5-3-7;/h2-6,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDFWZASJWHBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contemporary Synthetic Methodologies for 4 1 Aminoethyl Phenol Hydrochloride and Its Enantiomers

Stereoselective and Asymmetric Synthesis Approaches

Directly obtaining a single enantiomer of a chiral molecule is often more efficient than resolving a racemic mixture. Stereoselective and asymmetric synthesis strategies aim to achieve this by controlling the stereochemical outcome of a chemical reaction.

Enzymatic Catalysis in Chiral Synthesis of 4-(1-Aminoethyl)phenol (B140669)

Biocatalysis has emerged as a powerful tool in asymmetric synthesis due to the high stereoselectivity and mild reaction conditions offered by enzymes. wiley.com ω-Transaminases (ω-TAs) are particularly adept at the asymmetric synthesis of chiral amines from prochiral ketones. wiley.com

The synthesis of enantiopure 4-(1-Aminoethyl)phenol can be achieved through the asymmetric amination of 4-hydroxyacetophenone using an appropriate (R)- or (S)-selective ω-transaminase. These enzymes catalyze the transfer of an amino group from an amino donor, such as isopropylamine or L-alanine, to the ketone substrate, creating the desired chiral amine with high enantiomeric excess (ee). The industrial viability of ω-TA-catalyzed processes has been demonstrated in the large-scale production of other chiral amines, such as sitagliptin. wiley.com

Key parameters for a successful enzymatic synthesis include the choice of enzyme, amino donor, solvent system, pH, and temperature. Co-expression of other enzymes, like formate dehydrogenase for cofactor regeneration, can further enhance the efficiency of the process. wiley.com

| Parameter | Description | Significance |

|---|---|---|

| Enzyme Selectivity | The inherent ability of the enzyme to produce one enantiomer over the other. | Determines the enantiomeric excess (ee) of the final product. |

| Amino Donor | The molecule that provides the amino group for the transamination reaction. | Can influence reaction equilibrium and overall efficiency. |

| Cofactor Regeneration | In situ recycling of the enzyme's cofactor (e.g., pyridoxal 5'-phosphate). | Crucial for process economy and sustainability on a larger scale. |

| Reaction Conditions | Includes pH, temperature, and solvent. | Optimization is necessary to maximize enzyme activity and stability. |

Asymmetric Reductions and Derivatizations for Enantiopure Compounds

Another prominent strategy for the synthesis of enantiopure 4-(1-Aminoethyl)phenol involves the asymmetric reduction of the prochiral ketone, 4-hydroxyacetophenone. This approach yields a chiral alcohol, which can then be converted to the corresponding chiral amine.

Biocatalytic Reduction: Alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of ketones. researchgate.net Depending on the specific enzyme used, either the (R)- or (S)-enantiomer of 1-(4-hydroxyphenyl)ethanol can be obtained with high enantioselectivity. nih.govnih.gov The subsequent conversion of the chiral alcohol to the amine can be achieved through various chemical transformations, such as a Mitsunobu reaction followed by hydrolysis of the resulting phthalimide or conversion to an azide and subsequent reduction.

Chemo-catalytic Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the asymmetric reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane. rsc.org This method is known for its high enantioselectivity and predictable stereochemical outcome. rsc.org The choice of the chiral catalyst dictates the configuration of the resulting alcohol.

Following the asymmetric reduction to the chiral alcohol, derivatization is necessary to introduce the amino group. A common route involves converting the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Chiral Resolution Techniques for Enantiomeric Purity

When a stereoselective synthesis is not feasible or desired, a racemic mixture of 4-(1-Aminoethyl)phenol can be synthesized and subsequently separated into its constituent enantiomers through chiral resolution.

Diastereomeric Salt Formation with Chiral Auxiliaries

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral auxiliary or resolving agent. The resulting salts are diastereomers and, therefore, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives. After separation of the diastereomeric salts, the desired enantiomer of the amine can be liberated by treatment with a base. The chiral auxiliary can often be recovered and reused.

| Chiral Auxiliary | Type | Typical Application |

|---|---|---|

| Tartaric Acid | Acid | Resolution of racemic bases. |

| Mandelic Acid | Acid | Resolution of racemic bases. |

| Camphorsulfonic Acid | Acid | Resolution of racemic bases. |

| (R)-(-)- or (S)-(+)-1-Phenylethylamine | Base | Resolution of racemic acids. |

Chromatographic Separation Methods for Enantiomers

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. csfarmacie.czphenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. mdpi.com

For the separation of chiral amines like 4-(1-Aminoethyl)phenol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose derivatives) are often effective. mdpi.comnih.gov The separation can be influenced by the mobile phase composition, temperature, and flow rate. In some cases, derivatization of the amine with a suitable achiral reagent can enhance the separation. nih.gov Gas chromatography (GC) with a chiral stationary phase can also be employed for the separation of volatile derivatives of chiral amines. nih.gov

Industrial-Scale Preparation and Process Optimization

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. ukri.org For the production of 4-(1-Aminoethyl)phenol hydrochloride, process optimization is crucial.

Key aspects of industrial-scale preparation and optimization include:

Catalyst Loading and Recovery: In catalytic processes, minimizing the amount of catalyst used (high turnover number) and developing efficient methods for its recovery and reuse are critical for economic viability. ukri.org

Solvent Selection and Recovery: The use of environmentally benign and easily recoverable solvents is a key consideration in green chemistry and industrial processes.

Downstream Processing: The isolation and purification of the final product, including the formation of the hydrochloride salt, must be efficient and scalable. This may involve extraction, crystallization, and filtration steps.

Process Control and Automation: Implementing robust process controls and automation can improve consistency, yield, and safety in large-scale manufacturing.

The commercial availability of this compound from various suppliers indicates that scalable and optimized manufacturing processes have been successfully developed. lookchem.com

Synthetic Routes for Analogues and Derivative Preparation

The structural scaffold of this compound offers numerous avenues for chemical modification, enabling the synthesis of a diverse array of analogues and derivatives. These modifications, which can be targeted at the amino group, the aromatic ring, or the ethyl side chain, are crucial for modulating the compound's physicochemical properties and biological activity. Key synthetic strategies employed for the preparation of these analogues include N-alkylation, N-arylation, ring substitution, and stereoselective synthesis to access specific enantiomers.

A prevalent and versatile method for the synthesis of N-substituted analogues is reductive amination . This reaction typically involves the condensation of 4-hydroxyacetophenone with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the desired N-substituted 4-(1-aminoethyl)phenol derivative. Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are favored for their selectivity and tolerance of various functional groups. For instance, the reaction of 4-hydroxyacetophenone with an amine in the presence of a suitable reducing agent can yield a range of N-alkyl and N-aryl derivatives.

Furthermore, direct N-alkylation of 4-(1-aminoethyl)phenol or its protected precursors provides another route to secondary and tertiary amines. For example, N,N-dimethylation can be achieved by reacting 4-aminophenol (B1666318) hydrochloride with formaldehyde in the presence of a reducing agent like sodium borohydride.

Modification of the phenolic ring is another important strategy for generating analogues. Halogenation, such as bromination or fluorination, can be achieved through electrophilic aromatic substitution reactions. The introduction of halogen atoms can significantly alter the electronic properties and metabolic stability of the molecule.

The synthesis of chiral analogues, particularly specific enantiomers, is of significant interest due to the often-differentiated pharmacological profiles of stereoisomers. Asymmetric synthesis and chiral resolution are the primary approaches. Enzymatic kinetic resolution, employing enzymes such as lipases or proteases, can selectively acylate one enantiomer of a racemic mixture of 4-(1-aminoethyl)phenol, allowing for the separation of the acylated and unreacted enantiomers. Asymmetric reduction of a precursor ketone, 4-hydroxyacetophenone, using chiral catalysts or reagents can also provide direct access to enantiomerically enriched (R)- or (S)-4-(1-aminoethyl)phenol.

The following tables summarize various synthetic methodologies and the resulting analogues and derivatives of this compound, along with key research findings.

Table 1: Synthesis of N-Substituted Analogues

| Derivative Name | Synthetic Method | Key Reagents | Research Findings |

| N-Benzyl-4-(1-aminoethyl)phenol | Reductive Amination | 4-Hydroxyacetophenone, Benzylamine, Reducing Agent | Serves as a key intermediate in the synthesis of more complex molecules. |

| 4-(1-(Dimethylamino)ethyl)phenol | Reductive Amination | 4-Aminophenol hydrochloride, Formaldehyde, Sodium borohydride | A versatile building block in organic synthesis. |

| N-Arylmethyl-4-(1-aminoethyl)phenol Derivatives | Reductive Amination | 4-Hydroxyacetophenone, Various arylmethanamines, Reducing Agent | Explored for potential biological activities based on the nature of the aryl substituent. |

| 4-(1-(Dialkylamino)ethyl)phenol Analogues | N-Alkylation | 4-(1-Aminoethyl)phenol, Alkyl halides | Investigated for their potential as intermediates in pharmaceutical synthesis. |

Table 2: Synthesis of Ring-Substituted Analogues

| Derivative Name | Synthetic Method | Key Reagents | Research Findings |

| 2-Bromo-4-(1-aminoethyl)phenol | Electrophilic Aromatic Substitution | 4-(1-Aminoethyl)phenol (protected), Bromine | Introduction of a bromine atom can influence the electronic properties and potential for further functionalization. |

| 2-Fluoro-4-(1-aminoethyl)phenol | Multi-step synthesis involving fluorination of a precursor | Specific fluorinating agents (e.g., Selectfluor) | Fluorine substitution can enhance metabolic stability and binding affinity to biological targets. |

| Halogenated 4-(1-aminoethyl)phenol Derivatives | Various halogenation methods | N-Halosuccinimides (NCS, NBS), Elemental halogens | Systematic studies on the effect of halogen substitution on the compound's properties. |

Table 3: Synthesis of Chiral Analogues and Enantiomers

| Enantiomer/Analogue | Synthetic Method | Key Reagents/Catalysts | Research Findings |

| (R)-4-(1-Aminoethyl)phenol | Enzymatic Kinetic Resolution | Racemic 4-(1-aminoethyl)phenol, Lipase, Acylating agent | Enantiomerically pure compounds are crucial for studying stereospecific interactions with biological targets. |

| (S)-4-(1-Aminoethyl)phenol | Asymmetric Reduction | 4-Hydroxyacetophenone, Chiral catalyst (e.g., Ru-BINAP), Hydrogen source | The (S)-enantiomer is a valuable building block in the synthesis of certain chiral drugs. chemimpex.com |

| Chiral N-Substituted Analogues | Asymmetric Reductive Amination | 4-Hydroxyacetophenone, Chiral amine or chiral reducing agent | Provides access to a wide range of enantiomerically enriched N-substituted derivatives for structure-activity relationship studies. |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 1 Aminoethyl Phenol Hydrochloride

Electrophilic Aromatic Substitution Reactions

The phenolic ring in 4-(1-Aminoethyl)phenol (B140669) is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating nature of the hydroxyl (-OH) group. byjus.comwikipedia.org This group stabilizes the cationic intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the positions ortho or para to it. byjus.comlibretexts.org

The 1-aminoethyl group at the para position further influences the regioselectivity. Since the para position is already occupied, incoming electrophiles are directed to the positions ortho to the hydroxyl group (positions 2 and 6 on the ring). The hydroxyl group is a more potent activating group than an alkyl group, and its directing effect is dominant. wikipedia.org Common electrophilic aromatic substitution reactions that 4-(1-Aminoethyl)phenol can undergo include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.commlsu.ac.in However, the high reactivity of the phenol (B47542) ring can sometimes lead to multiple substitutions or side reactions, such as oxidation, especially under harsh conditions. stackexchange.comlibretexts.org For instance, direct nitration or halogenation can be difficult to control, often yielding polysubstituted products. byjus.comlibretexts.org

| Reaction Type | Typical Reagents | Expected Product Position | Notes |

| Nitration | Dilute HNO₃ | ortho to -OH | Concentrated acid can cause oxidation and degradation. byjus.com |

| Halogenation | Br₂ in CCl₄ or CHCl₃ | ortho to -OH | Use of bromine water leads to polysubstitution (2,6-dibromo). byjus.com |

| Sulfonation | Conc. H₂SO₄ | ortho to -OH | Reaction is temperature-dependent; lower temperatures favor the ortho product. mlsu.ac.in |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho to -OH | The Lewis acid catalyst can coordinate with the -OH and -NH₂ groups, potentially deactivating the ring and reducing yields. stackexchange.com |

Oxidative and Reductive Transformations of the Phenolic Moiety

The phenolic moiety is susceptible to both oxidation and reduction, altering the aromatic core of the molecule.

Oxidative Transformations: Phenols can be oxidized to quinones, and 4-(1-Aminoethyl)phenol is expected to follow this pattern. libretexts.org Strong oxidizing agents, such as chromic acid or Fremy's salt, can convert the phenol into a p-benzoquinone derivative, although the alkyl substituent may be cleaved or modified in the process. libretexts.orgpearson.com Enzymatic oxidation, for example by tyrosinase, can also lead to the formation of quinoids. nih.gov In some cases, oxidation of aminophenols can result in the formation of colored polymeric structures through processes like oxidative coupling. chemcess.comkajay-remedies.com Specifically for 4-alkylphenols, oxidation can lead to the formation of reactive quinone methides. scribd.comnih.gov

Reductive Transformations: The aromatic ring of phenol can be reduced under specific conditions. Catalytic hydrogenation (e.g., using H₂ gas with a nickel or palladium catalyst at high pressure and temperature) can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring, which would transform 4-(1-Aminoethyl)phenol into the corresponding aminoethyl-substituted cyclohexanol. lumenlearning.comyoutube.comlibretexts.org Another method for reducing the aromatic ring is the Birch reduction, which involves an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. lumenlearning.comlibretexts.orglibretexts.org This reaction would yield a non-conjugated cyclohexadiene derivative.

| Transformation | Reagents and Conditions | Resulting Structure |

| Oxidation | Chromic acid, Fremy's salt | Quinone or Quinone Methide |

| Catalytic Hydrogenation | H₂, Ni or Pd catalyst, high pressure/heat | Cyclohexanol derivative |

| Birch Reduction | Na or Li, liquid NH₃, alcohol | Cyclohexadiene derivative |

Nucleophilic Reactivity of the Aminoethyl Moiety

The primary amine of the aminoethyl group is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.orgmsu.edumasterorganicchemistry.com However, in the hydrochloride salt form, this amine is protonated to an ammonium (B1175870) ion (-NH₃⁺), which is not nucleophilic. chemistrysteps.com To engage in nucleophilic reactions, the free amine must be generated by adding a base to neutralize the hydrochloride.

Once deprotonated, the primary amine can react with a wide array of electrophiles. Common reactions include:

Alkylation: Reaction with alkyl halides to form secondary and, subsequently, tertiary amines or even quaternary ammonium salts. msu.edu

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This is often used as a method to protect the amino group. chemcess.comlibretexts.org

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a reversible acid-catalyzed condensation reaction. libretexts.orglibretexts.orglumenlearning.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. libretexts.org

The steric hindrance around the nitrogen atom and the basicity of the amine influence its nucleophilicity. masterorganicchemistry.comresearchgate.net

Coupling and Condensation Reactions in Organic Synthesis

The dual functionality of 4-(1-Aminoethyl)phenol makes it a valuable building block in more complex molecular syntheses through coupling and condensation reactions.

Condensation Reactions: As mentioned, the primary amino group readily condenses with aldehydes and ketones to form imines. chemistrysteps.comyoutube.com This reaction proceeds via a carbinolamine intermediate, followed by the elimination of water. libretexts.org The reaction is typically catalyzed by mild acid, with an optimal pH around 4-5. chemistrysteps.comlumenlearning.com

Coupling Reactions: The aminophenol structure is suitable for various transition-metal-catalyzed cross-coupling reactions. The amino group can undergo N-arylation, and the phenolic hydroxyl can undergo O-arylation, for instance, in Buchwald-Hartwig or Ullmann-type reactions with aryl halides. nih.gov The chemoselectivity (N- vs. O-arylation) can often be controlled by the choice of catalyst (e.g., palladium- or copper-based systems), ligands, and reaction conditions. nih.gov Furthermore, aminophenols can participate in oxidative coupling reactions, where an oxidant like sodium periodate (B1199274) can facilitate the formation of new C-N or C-C bonds, leading to dimers or larger polymeric structures. kajay-remedies.comacs.org

| Reaction | Reactant Partner | Functional Group Involved | Resulting Linkage |

| Imine Condensation | Aldehyde or Ketone | Amino Group | C=N (Imine) |

| N-Arylation (e.g., Buchwald-Hartwig) | Aryl Halide | Amino Group | C-N (Aryl-Amine) |

| O-Arylation (e.g., Ullmann) | Aryl Halide | Hydroxyl Group | C-O (Aryl-Ether) |

| Oxidative Coupling | Another Aminophenol | Amino and/or Phenol Group | C-N, C-C |

Mechanistic Investigations of Aromatic C-C and C-N Bond Transformations

The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the aromatic ring is central to the utility of 4-(1-Aminoethyl)phenol in synthesis.

Aromatic C-C Bond Formation: The primary mechanism for forming C-C bonds at the aromatic ring is the Friedel-Crafts reaction. wikipedia.org In Friedel-Crafts alkylation or acylation, an electrophilic carbocation or acylium ion is generated from an alkyl halide or acyl halide by a Lewis acid catalyst (e.g., AlCl₃). slchemtech.comjk-sci.com The electron-rich phenol ring then acts as a nucleophile, attacking the electrophile. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org A subsequent deprotonation step from the carbon atom that was attacked restores the aromaticity of the ring, completing the substitution. slchemtech.com For phenols, this reaction can be complicated by the coordination of the Lewis acid to the hydroxyl group, which can deactivate the ring. stackexchange.com

Aromatic C-N Bond Formation: The synthesis of aminophenols often involves the reduction of a nitrophenol, which is a C-N bond transformation on a pre-existing ring. chemcess.com Direct formation of a C-N bond on the phenol ring can be achieved via electrophilic nitration followed by reduction. libretexts.org Another key transformation is the palladium- or copper-catalyzed N-arylation of the amino group, which proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. nih.gov

Stereochemical Control in Reactions Involving the Chiral Center

The carbon atom attached to both the phenyl ring and the amino group is a stereocenter, meaning 4-(1-Aminoethyl)phenol is a chiral molecule and exists as a pair of enantiomers, (R)- and (S)-4-(1-Aminoethyl)phenol. chemicalbook.comchemimpex.comwikipedia.org This chirality is a critical aspect of its reactivity.

When the racemic mixture is used in a reaction that does not involve another chiral reagent, the product will also be racemic. However, if a reaction creates a new stereocenter in the molecule, a pair of diastereomers will be formed, often in unequal amounts.

The primary interest in chiral molecules like this lies in enantioselective synthesis, where a single enantiomer is used to produce a single enantiomeric product. organic-chemistry.orgrochester.edu

Use of Enantiopure Starting Material: Enantiomerically pure (R)- or (S)-4-(1-Aminoethyl)phenol can be used as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules, where biological activity is often specific to one enantiomer. chemimpex.com

Asymmetric Catalysis: The chiral amine can itself be used as a catalyst or ligand in asymmetric reactions. For example, primary amines can catalyze reactions via the formation of chiral iminium ions, which can induce stereoselectivity in subsequent bond-forming steps. beilstein-journals.org

Stereocontrol in Synthesis: In reactions involving the amino group of a single enantiomer, the existing stereocenter can direct the stereochemical outcome of reactions at nearby atoms, a process known as substrate-controlled stereoselection. The development of synthetic routes to access enantiopure benzylic amines is an active area of research. researchgate.netnih.gov

Advanced Analytical Techniques for Characterization and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiodifferentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the context of chiral compounds like 4-(1-Aminoethyl)phenol (B140669), NMR can be adapted to differentiate between enantiomers. Since enantiomers are chemically identical in an achiral environment, their standard NMR spectra are indistinguishable. To achieve enantiodifferentiation, a chiral environment must be introduced into the NMR sample. This is typically accomplished through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

The use of chiral solvating agents is a direct and non-destructive method. A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, which can lead to the resolution of signals for the respective enantiomers in the NMR spectrum. The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination.

For a primary amine like 4-(1-Aminoethyl)phenol, a variety of chiral solvating agents can be employed. A notable example involves the use of thiourea (B124793) derivatives of closely related structures, such as 2-[(1R)-1-aminoethyl]phenol, which have been shown to be effective CSAs for the enantiodifferentiation of N-3,5-dinitrobenzoyl derivatives of amino acids. By forming hydrogen bonds and other non-covalent interactions, these CSAs create a chiral environment around the analyte, leading to observable differences in the NMR spectra of the enantiomers.

The experimental procedure for such an analysis would typically involve the following steps:

Preparation of a solution of the racemic or enantiomerically enriched 4-(1-Aminoethyl)phenol hydrochloride in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Addition of a molar excess of the chiral solvating agent to the NMR tube.

Acquisition of high-resolution ¹H NMR spectra.

The resulting spectrum would be analyzed for the splitting of characteristic signals, such as the methine proton of the ethyl group or the aromatic protons. The integration of the separated signals allows for the determination of the enantiomeric excess (ee) of the sample.

| Parameter | Typical Value/Condition |

| NMR Spectrometer Frequency | 400-600 MHz |

| Chiral Solvating Agent | e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL), Chiral acids |

| Solvent | CDCl₃, DMSO-d₆ |

| Analyte Concentration | ~10-20 mM |

| CSA to Analyte Ratio | 1:1 to 5:1 |

| Temperature | 25 °C |

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity and Stereoisomeric Analysis

Chromatographic techniques are indispensable for the assessment of both the purity and the stereoisomeric composition of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of 4-(1-Aminoethyl)phenol, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a suitable choice.

A typical chiral HPLC method for the analysis of 4-(1-Aminoethyl)phenol would involve the following:

Column: A column packed with a chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

Detection: UV detection at a wavelength where the phenol (B47542) chromophore absorbs, typically around 275 nm.

The purity of the sample can be determined by the presence of any additional peaks in the chromatogram, while the enantiomeric ratio is calculated from the relative peak areas of the two enantiomer peaks.

| Parameter | Typical Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is typically required to increase its volatility and thermal stability. A common derivatization procedure involves acylation or silylation of the amino and hydroxyl groups.

For stereoisomeric analysis by GC, a chiral capillary column is used. The mass spectrometer serves as a detector, providing structural information based on the fragmentation pattern of the analyte. The purity of the sample can be assessed by the presence of any unexpected peaks in the total ion chromatogram (TIC), and the identity of these impurities can often be determined from their mass spectra.

Spectroscopic Methods (e.g., UV-Vis) for Structural Confirmation of Derivatives

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl group in 4-(1-Aminoethyl)phenol. The parent compound is expected to exhibit a UV absorption maximum characteristic of a substituted phenol, typically around 275 nm.

Derivatization of the amino or phenolic hydroxyl group can lead to a shift in the absorption maximum (λmax). For example, acylation of the amino group to form an amide or esterification of the phenolic hydroxyl group will alter the electronic environment of the chromophore, resulting in a predictable change in the UV-Vis spectrum. This can be used to confirm that a derivatization reaction has occurred.

| Compound/Derivative | Expected λmax (nm) | Notes |

| 4-(1-Aminoethyl)phenol | ~275 | Characteristic of a p-substituted phenol. |

| N-Acetyl-4-(1-aminoethyl)phenol | Shift to shorter or longer wavelength | The acetyl group can influence the electronic transitions of the phenyl ring. |

| 4-(1-Aminoethyl)phenyl acetate | Shift in λmax | Esterification of the phenolic hydroxyl group alters the chromophore. |

Elemental Analysis and Mass Spectrometry in Structural Elucidation

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₈H₁₂ClNO), the theoretical elemental composition can be calculated and compared with the experimentally determined values. A close agreement between the theoretical and experimental values provides strong evidence for the compound's empirical formula.

| Element | Theoretical Percentage |

| Carbon (C) | 55.34% |

| Hydrogen (H) | 6.97% |

| Chlorine (Cl) | 20.42% |

| Nitrogen (N) | 8.07% |

| Oxygen (O) | 9.21% |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation. For this compound, electrospray ionization (ESI) or electron ionization (EI) can be used.

Under ESI-MS, the compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 138.1. In EI-MS, the molecular ion peak of the free base would be observed at m/z 137.1. The fragmentation pattern in EI-MS would likely involve the loss of a methyl group to give a prominent fragment at m/z 122.1, which corresponds to the stable benzylic cation. Other characteristic fragments would arise from the cleavage of the ethyl side chain and fragmentation of the aromatic ring.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-(1-Aminoethyl)phenol (B140669). These studies focus on the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govhakon-art.com In a study on tyramine (B21549), a structurally similar compound, DFT calculations at the B3LYP/3-21G level showed that the charge transfer predominantly occurs within the molecule, and the HOMO-LUMO gap provides insights into its stability and physical properties. nepjol.inforesearchgate.net For aminophenol isomers, DFT studies have shown that the position of the amino group significantly influences the HOMO-LUMO energies and, consequently, the molecule's reactivity and stability. rjpn.orgresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. rjpn.org The map uses a color scale where red indicates regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). rjpn.org For phenolic compounds, the oxygen atom of the hydroxyl group typically represents the most electronegative center. rjpn.orgnih.gov In tyramine, MEP analysis helps to interpret the structure-activity relationship by identifying these reactive sites. nepjol.inforesearchgate.net

Reactivity Descriptors: Global reactivity descriptors calculated from HOMO and LUMO energies, such as chemical hardness, chemical potential, and electrophilicity index, provide quantitative measures of molecular reactivity. hakon-art.comresearchgate.net For instance, a higher electrophilicity index suggests a greater capacity to accept electrons. rjpn.org These descriptors have been successfully used to compare the reactivity of different phenolic derivatives, showing, for example, that 2-aminophenol (B121084) is more reactive than phenol (B47542) or 2-nitrophenol. rjpn.org

| Parameter | Definition | Significance for 4-(1-Aminoethyl)phenol |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. Higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. Lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability. A larger gap implies higher stability and lower reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. hakon-art.com |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the global electrophilic nature of a molecule. rjpn.org |

Molecular Modeling of Chiral Recognition and Stereoselectivity

As 4-(1-Aminoethyl)phenol is a chiral molecule, understanding how its enantiomers interact differently with other chiral environments is crucial. Molecular modeling techniques, such as molecular docking, are essential for studying the mechanisms of chiral recognition and predicting stereoselectivity.

Chiral Recognition Mechanisms: Chiral recognition occurs when a chiral host molecule preferentially binds to one enantiomer of a chiral guest molecule. This process is fundamental in chromatography, pharmacology, and asymmetric synthesis. nih.gov Computational studies can model the noncovalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern this discrimination. acs.org For example, molecular docking has been used to study the binding of tyramine derivatives to the active site of enzymes like tyrosinase, revealing how specific amino acid residues interact with the ligand. mdpi.comnih.gov These models can predict binding affinities and conformations, explaining why one enantiomer might exhibit stronger biological activity or be retained longer on a chiral stationary phase.

Modeling Host-Guest Complexes: The interactions between chiral phenylethylamines and various hosts have been computationally modeled. Studies have explored the complexation of phenylethylamine enantiomers with chiral selectors like calixarenes and macrocyclic receptors, using techniques such as proton NMR spectroscopy complemented by molecular mechanics calculations to propose a discrimination model. researchgate.netrsc.org Structural analysis of diastereomeric salts formed between racemic phenylethylamine and a chiral acid revealed significant differences in the crystal packing and relative locations of the guest enantiomers, which were correlated with thermal stability. acs.org Molecular docking simulations can provide the binding free energy for these host-guest interactions, which often corresponds with experimentally observed chiral selectivity.

Predicting Stereoselectivity in Reactions: Computational models are also used to predict the stereochemical outcome of asymmetric reactions. By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which product will be favored. mdpi.com For reactions involving chiral auxiliaries derived from phenylethylamine, DFT calculations can elucidate the factors controlling diastereoselectivity, such as steric hindrance or stabilizing electronic interactions in the transition state. mdpi.com

| Computational Method | Application in Chiral Recognition | Information Obtained |

|---|---|---|

| Molecular Docking | Simulating the interaction between a chiral ligand (e.g., 4-(1-Aminoethyl)phenol) and a chiral receptor (e.g., enzyme, cyclodextrin). mdpi.com | Binding affinity (scoring functions), preferred binding pose, key intermolecular interactions (hydrogen bonds, hydrophobic contacts). nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the host-guest complex over time. | Stability of the complex, conformational changes, role of solvent molecules. |

| Quantum Mechanics (QM) | Calculating interaction energies with high accuracy for model systems. | Detailed analysis of noncovalent interactions (e.g., hydrogen bonding, dispersion forces). |

Reaction Pathway Analysis and Transition State Calculations

Theoretical chemistry allows for the detailed exploration of chemical reaction mechanisms, including the synthesis of 4-(1-Aminoethyl)phenol. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the most favorable reaction pathway.

Mapping Reaction Pathways: Computational methods can be used to propose and evaluate synthetic routes. For example, the synthesis of β-phenethylamines can occur through various routes, such as the cross-coupling of aziridines with aryl halides. ucla.eduacs.org Theoretical calculations can help elucidate the mechanism of such reactions, including the role of catalysts and the nature of reactive intermediates. Computer-assisted synthesis design programs use databases of reaction rules, often supplemented by machine learning, to propose retrosynthetic pathways for target molecules. nih.gov

Transition State Calculations: The transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating the TS and calculating its energy (the activation energy) is a central goal of computational reaction analysis. DFT calculations are widely used to optimize the geometry of transition states and verify them through frequency analysis (a true TS has exactly one imaginary frequency). researchgate.net

| Computational Step | Purpose | Typical Method |

|---|---|---|

| Geometry Optimization | Find the lowest energy structures for reactants, intermediates, products, and transition states. | Density Functional Theory (DFT), e.g., B3LYP functional. |

| Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) methods; Nudged Elastic Band (NEB). |

| Frequency Calculation | Characterize stationary points and calculate zero-point vibrational energies (ZPVE). | DFT. Reactants/products have all real frequencies; a transition state has one imaginary frequency. |

| Energy Profile Construction | Plot the relative energies of all species along the reaction coordinate. | Calculation of Gibbs free energies (including ZPVE and thermal corrections) for all optimized structures. |

Prediction of Spectroscopic Properties for Structural Elucidation

Computational methods are highly effective in predicting spectroscopic data (NMR, IR, UV-Vis), which serves as a powerful tool for structural elucidation and for interpreting experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei. rsc.org By comparing calculated chemical shifts with experimental data, one can confirm or revise a proposed molecular structure. nih.gov Studies on aminophenol derivatives and other complex organic molecules have shown good agreement between DFT-calculated and experimental NMR spectra, although challenges remain in accurately predicting the chemical shifts of labile protons (like -OH and -NH₂) without explicit solvent models. mdpi.commdpi.com

Vibrational Spectroscopy (IR): Theoretical frequency calculations can predict the infrared (IR) spectrum of a molecule. The calculated vibrational modes and their intensities can be compared with an experimental FT-IR spectrum to aid in the assignment of spectral bands. researchgate.net For phenolic compounds, DFT calculations can accurately predict characteristic vibrations, such as the O-H stretch, C-O stretch, and aromatic C-H and C=C vibrations. semanticscholar.org A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results, typically presented as wavelength of maximum absorption (λmax) and oscillator strength (related to peak intensity), can be compared with experimental spectra. mdpi.comrsc.org For phenolic systems, TD-DFT can predict the π→π* transitions characteristic of the aromatic ring, helping to understand how substituents affect the absorption properties. rjpn.org

| Spectroscopy Type | Computational Method | Predicted Parameters | Application |

|---|---|---|---|

| NMR (¹H, ¹³C) | DFT with Gauge-Including Atomic Orbital (GIAO) | Isotropic shielding constants (converted to chemical shifts). nih.gov | Confirming molecular connectivity and stereochemistry. mdpi.com |

| Infrared (IR) | DFT Frequency Calculation | Vibrational frequencies and intensities. researchgate.net | Assigning experimental peaks to specific functional group vibrations. |

| UV-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | Excitation energies (λmax) and oscillator strengths. rsc.org | Interpreting electronic transitions and the effect of conjugation/substituents. rjpn.org |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block in Asymmetric Synthesis

The presence of a stereogenic center in 4-(1-Aminoethyl)phenol (B140669) makes its enantiomerically pure forms, (R)-4-(1-Aminoethyl)phenol and (S)-4-(1-Aminoethyl)phenol, highly sought-after chiral building blocks in asymmetric synthesis. Chiral amines are fundamental in the synthesis of a vast number of pharmaceutical and agrochemical products. chemimpex.com The demand for enantiopure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a drug can have vastly different biological activities. enamine.net

The (R)-enantiomer of 4-(1-Aminoethyl)phenol is specifically utilized as a key intermediate in the synthesis of various bioactive molecules. chemimpex.com Its structural framework is incorporated into pharmaceuticals, including selective serotonin (B10506) reuptake inhibitors (SSRIs), which are critical for treating mood disorders. chemimpex.com The synthesis of such complex chiral drugs often relies on the availability of versatile chiral intermediates like 4-(1-Aminoethyl)phenol. nih.gov The strategic use of such building blocks simplifies synthetic routes and ensures high enantiomeric purity in the final product. nih.govnottingham.ac.uk

Table 1: Applications of 4-(1-Aminoethyl)phenol Enantiomers in Synthesis

| Enantiomer | Application Area | Examples of Target Molecules |

|---|---|---|

| (R)-4-(1-Aminoethyl)phenol | Pharmaceutical Synthesis | Bioactive molecules, Selective Serotonin Reuptake Inhibitors (SSRIs) chemimpex.com |

Precursor for Complex Organic Frameworks and Scaffolds

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of the organic linker is crucial as it dictates the structure, porosity, and ultimately the function of the resulting MOF. nih.gov Linkers containing functionalities capable of coordinating to metal centers, such as carboxylic acids, imidazoles, and amines, are commonly employed. researchgate.netresearchgate.net

While direct synthesis of MOFs using 4-(1-Aminoethyl)phenol hydrochloride as the primary linker is not extensively documented in dedicated studies, its inherent chemical functionalities—a phenolic hydroxyl group and an amino group—make it a highly suitable candidate for constructing such frameworks. Phenolic groups can act as effective coordination sites for metal ions. rsc.org Furthermore, the amino group can either coordinate directly with the metal center or serve as a functional site for post-synthetic modification, a technique used to introduce new functionalities into an existing MOF. google.comekb.eg The inclusion of amine functionality within linkers can facilitate the aqueous, room-temperature synthesis of MOFs. nih.gov The chiral nature of 4-(1-Aminoethyl)phenol could also be exploited to create chiral MOFs, which have applications in enantioselective separations and catalysis.

Role in the Development of Catalytic Systems (e.g., ligand precursors)

The design of chiral ligands is central to the field of asymmetric catalysis, where metal complexes are used to catalyze reactions that produce one enantiomer of a product in excess. nih.govnih.gov Chiral amines and aminophenols are important classes of compounds used as precursors for these ligands. rsc.org The simultaneous presence of a nitrogen donor (from the amino group) and an oxygen donor (from the phenol (B47542) group) in 4-(1-Aminoethyl)phenol allows it to act as a bidentate ligand precursor, capable of chelating to a metal center.

The chirality inherent in the 1-aminoethyl group can create a chiral environment around the metal catalyst, influencing the stereochemical outcome of a reaction. mdpi.com Ligands derived from chiral amines have been successfully employed in a wide array of metal-catalyzed reactions. nih.gov By chemically modifying the amino or phenolic groups of 4-(1-Aminoethyl)phenol, a diverse library of P,N-ligands, N,N-ligands, or N,O-ligands can be synthesized, each with potentially unique steric and electronic properties tailored for specific catalytic transformations. nih.govrsc.org

Contribution to Novel Material Design and Polymer Chemistry

4-(1-Aminoethyl)phenol serves as a valuable monomer or building block in polymer chemistry. chemimpex.com Its bifunctional nature, with a nucleophilic amino group and a phenolic ring, allows it to be incorporated into various polymer backbones. Phenolic compounds, in general, are key monomers in the synthesis of resins and other polymers. rsc.orgwhiterose.ac.uk The amine group can participate in polymerization reactions, for example, with epoxides or acid chlorides, to form polyamines or polyamides, respectively. researchgate.netmsu.edu

The incorporation of 4-(1-Aminoethyl)phenol into polymer matrices can enhance their properties, leading to advanced materials with improved thermal stability and mechanical strength. chemimpex.com The phenolic hydroxyl group can also be a site for further chemical modification or can contribute to properties like antioxidant activity and adhesion. chemimpex.comresearchgate.net

Table 2: Potential Roles of 4-(1-Aminoethyl)phenol in Polymer Synthesis

| Functional Group | Role in Polymerization | Resulting Polymer Properties |

|---|---|---|

| Amino Group | Monomer for polyamines, polyamides; Cross-linking agent researchgate.net | Enhanced mechanical strength |

Application in Biochemical Probe Development and Enzyme Interaction Studies

The specific enantiomers of 4-(1-Aminoethyl)phenol are utilized in biochemical research to probe and understand biological systems. The (R)-enantiomer is employed in studies related to neurotransmitter activity, helping to elucidate the mechanisms of action for certain drugs. chemimpex.com

Derivatives of 4-aminophenol (B1666318) have been synthesized and studied for their interactions with biological macromolecules like DNA. mdpi.comnih.govresearchgate.net Such studies are crucial for understanding how small molecules bind to DNA and can inform the design of new therapeutic agents. mdpi.comnih.gov The ability of these compounds to interact with DNA highlights their potential as scaffolds for the development of anticancer agents. nih.gov Furthermore, 4-aminophenol derivatives have been investigated for their ability to inhibit enzymes such as α-amylase and α-glucosidase, indicating a potential application in antidiabetic research. mdpi.comnih.gov The structural backbone of 4-(1-Aminoethyl)phenol makes it a valuable tool for designing probes to study enzyme-ligand interactions and for use in diagnostic assays. researchgate.net

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for confirming the structural identity of 4-(1-aminoethyl)phenol hydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm the presence of the phenolic hydroxyl group, the 1-aminoethyl moiety, and the hydrochloride counterion. For example, the aromatic protons of the phenol ring should appear as a singlet or multiplet in the 6.5–7.5 ppm range, while the aminoethyl protons will show splitting patterns consistent with neighboring groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify the molecular ion peak at m/z 173.64 (CHClNO) and fragmentation patterns indicative of the aminoethyl-phenol backbone .

- HPLC/UV: Use reverse-phase HPLC with UV detection (λ~255 nm, typical for phenolic compounds) to assess purity and retention time against a certified reference standard .

Basic: What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

Answer:

- Temperature: Store at –20°C in airtight, light-protected containers to prevent degradation via oxidation or hydrolysis of the amine group .

- Humidity Control: Use desiccants to minimize moisture absorption, as hydrochloride salts are hygroscopic .

- Stability Validation: Periodically assess purity via HPLC and NMR over ≥5 years to confirm stability under recommended conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Experimental Replication: Standardize assay conditions (e.g., pH, solvent, cell lines) to minimize variability. For example, discrepancies in receptor-binding studies may arise from differences in buffer ionic strength or solvent polarity .

- Orthogonal Assays: Cross-validate results using multiple techniques (e.g., radioligand binding, functional cAMP assays, or in silico docking) to confirm target specificity .

- Metabolite Interference: Perform LC-MS/MS to rule out metabolite formation (e.g., oxidized byproducts) during in vitro assays, which may confound activity measurements .

Advanced: What strategies are effective for synthesizing enantiomerically pure this compound?

Answer:

- Chiral Resolution: Use chiral auxiliaries (e.g., tartaric acid derivatives) during reductive amination of 4-hydroxyacetophenone to isolate the desired (R)- or (S)-enantiomer .

- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of ketone intermediates .

- Purification: Validate enantiomeric excess (ee) via chiral HPLC or polarimetry, ensuring ≥98% purity for pharmacological studies .

Advanced: How does the stereochemistry of this compound influence its interaction with monoamine transporters or receptors?

Answer:

- Receptor Docking Studies: Molecular dynamics simulations can predict stereospecific binding to targets like serotonin or dopamine transporters. For example, the (S)-enantiomer may exhibit higher affinity due to optimal hydrogen bonding with conserved aspartate residues .

- Functional Assays: Compare enantiomers in ex vivo tissue preparations (e.g., rat vas deferens) to quantify potency differences in monoamine uptake inhibition .

- Structural Analogues: Benchmark activity against tyramine hydrochloride (4-(2-aminoethyl)phenol hydrochloride), which shares structural similarities but differs in side-chain length .

Advanced: What methodologies are recommended for tracing metabolic pathways of this compound in vivo?

Answer:

- Isotopic Labeling: Synthesize deuterated or -labeled analogs (e.g., 4-(1-aminoethyl-d)phenol hydrochloride) to track metabolites via LC-MS/MS in plasma or urine .

- Enzyme Profiling: Incubate the compound with liver microsomes or recombinant cytochrome P450 isoforms (e.g., CYP2D6) to identify primary oxidative metabolites .

- In Vivo Imaging: Use positron emission tomography (PET) with -labeled derivatives to map tissue distribution and clearance kinetics .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal channels .

- Acute Toxicity Mitigation: Maintain emergency eyewash stations and antidotes (e.g., activated charcoal for accidental ingestion) .

Advanced: How can researchers optimize the solubility of this compound for in vivo studies?

Answer:

- Co-Solvent Systems: Prepare solutions using PBS with 10–20% DMSO or cyclodextrin derivatives to enhance aqueous solubility without inducing hemolysis .

- pH Adjustment: Dissolve in slightly acidic buffers (pH 4–5) to protonate the amine group, improving solubility while maintaining stability .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to increase bioavailability and reduce renal clearance .

Advanced: What computational tools are suitable for predicting the physicochemical properties of this compound?

Answer:

- Software Platforms: Use Schrödinger Suite or MOE to calculate logP (partition coefficient), pKa, and solubility. The phenolic hydroxyl (pKa ~10) and amine (pKa ~8.5) groups dominate ionization .

- Molecular Dynamics (MD): Simulate membrane permeability using CHARMM force fields to predict blood-brain barrier penetration .

- QSAR Modeling: Train models on structurally related phenethylamine derivatives to forecast ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Advanced: How can researchers validate the role of this compound in modulating Rho-kinase signaling pathways?

Answer:

- Kinase Activity Assays: Use recombinant Rho-kinase (ROCK) in vitro to measure inhibition of myosin phosphatase binding via fluorescence polarization .

- Cellular Contraction Studies: Treat vascular smooth muscle cells and quantify phosphorylation of myosin light chain (MLC) via Western blot .

- Gene Knockdown: Combine siRNA targeting ROCK isoforms (ROCK1/ROCK2) with compound treatment to isolate pathway-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.